molecular formula C20H26N2O4S B3978831 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE

Cat. No.: B3978831
M. Wt: 390.5 g/mol
InChI Key: QMNBBWPYISOPIL-UHFFFAOYSA-N
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Description

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes ethoxyphenyl and methylphenyl groups attached to a propanamide backbone. The presence of a methanesulfonamido group further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyphenylamine with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles, such as halides or alkoxides.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amines and carboxylic acids.

Scientific Research Applications

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. It may also interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE can be compared with similar compounds, such as:

    2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    2-[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE: The presence of a chloro group can enhance the compound’s stability and alter its interaction with biological targets.

    2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE: This compound lacks the ethoxy group, which may result in different chemical and biological properties.

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-26-19-12-10-18(11-13-19)22(27(4,24)25)16(3)20(23)21-14-17-8-6-15(2)7-9-17/h6-13,16H,5,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNBBWPYISOPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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